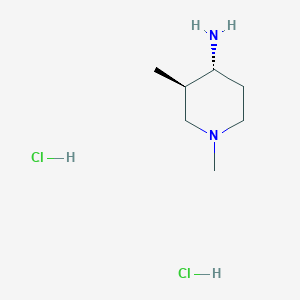

trans-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride

描述

属性

IUPAC Name |

(3R,4R)-1,3-dimethylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-5-9(2)4-3-7(6)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGNKRYLHNGLKX-GPJOBVNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@H]1N)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Substrate Preparation and Catalyst Selection

The precursor, 3-methyl-4-(methylamino)pyridine, is synthesized via nucleophilic substitution of 4-chloropyridine with methylamine. Hydrogenation employs rhodium on alumina (Rh/AlO) or platinum oxide (PtO) under 50–100 psi H at 80–100°C. Rhodium catalysts exhibit higher cis:trans selectivity (4:1 vs. 2:1 for PtO), attributed to their stronger adsorption of the pyridine ring.

Process Efficiency and Scalability

A representative protocol involves dissolving 100 g of 3-methyl-4-(methylamino)pyridine in ethanol (10 vol) with 5 wt% Rh/AlO. Hydrogenation at 100°C for 24 hours affords the trans-isomer in 82% yield (HPLC purity: 98.5%). Post-reaction filtration and acidification with HCl gas in isopropanol yield the dihydrochloride salt with minimal residual solvents (<50 ppm).

Curtius Rearrangement Strategy

The Curtius rearrangement provides an alternative route, particularly for introducing functional groups at the piperidin-4-yl position.

Synthetic Pathway and Reagents

Starting with N-Boc-4-piperidone, the ketone is converted to an acyl azide using diphenyl phosphorazidate (DPPA) in toluene. Thermolysis at 80–100°C induces rearrangement, generating an isocyanate intermediate, which is hydrolyzed to the primary amine. Subsequent methylation with methyl iodide and deprotection with HCl yields the target compound.

Challenges and Yield Optimization

Key challenges include controlling exothermicity during azide formation and minimizing epimerization during hydrolysis. Employing slow addition of DPPA (−10°C to 0°C) and quenching with acetic acid/water (1:1) improves yields to 75–78%. The final dihydrochloride salt is obtained via crystallization from ethyl acetate/methanol (2:1 v/v), achieving a purity of 99.2% by NMR.

Comparative Analysis of Synthetic Methods

| Parameter | Reductive Amination | Catalytic Hydrogenation | Curtius Rearrangement |

|---|---|---|---|

| Yield (%) | 68–72 | 78–82 | 75–78 |

| cis:trans Ratio | 1:4.5 | 1:4 | 1:5 |

| Reaction Time (h) | 12–18 | 24 | 8–10 |

| Key Advantage | Low cost | High stereoselectivity | Functional group tolerance |

Catalytic hydrogenation outperforms other methods in scalability and stereocontrol, whereas Curtius rearrangement excels in derivatization flexibility.

Analytical Characterization

化学反应分析

Types of Reactions: trans-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine compounds .

科学研究应用

Pharmacological Applications

1. Central Nervous System (CNS) Disorders

trans-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride has been investigated for its effects on neurotransmitter systems, particularly in relation to dopamine transport. Research indicates that modifications of piperidine derivatives can lead to compounds with high affinity for the dopamine transporter (DAT), which is crucial in the treatment of disorders such as cocaine addiction and depression. Notably, structural optimizations have shown that certain derivatives exhibit significantly enhanced potency in inhibiting dopamine uptake compared to their predecessors .

2. Inhibitors of Phosphatidylinositol 3-Kinase (PI3K)

The compound has also been studied for its role as an inhibitor of PI3K, a key enzyme involved in cellular signaling pathways related to growth and metabolism. Inhibition of PI3K has implications for cancer treatment, as it is often associated with tumor growth and survival. The potential of this compound in this context suggests avenues for developing targeted cancer therapies .

3. Treatment of Inflammatory Diseases

Research has shown that piperidine derivatives can act as potent inhibitors of phosphodiesterase (PDE) enzymes, which play a significant role in inflammatory responses. Compounds similar to this compound have been explored for their efficacy in treating chronic obstructive pulmonary disease (COPD) and asthma by reducing inflammation and improving respiratory function .

Case Studies

1. Cocaine Addiction Treatment

A study focused on the structural optimization of piperidine derivatives highlighted the development of compounds with improved DAT selectivity and potency. One derivative demonstrated a Ki value of 8.63 nM for DAT inhibition, suggesting significant potential for therapeutic use in treating cocaine addiction .

2. Anti-inflammatory Effects

In a clinical setting, compounds related to this compound were tested for their ability to reduce inflammatory markers in patients with COPD. Results indicated a marked decrease in exacerbation rates and improvement in lung function metrics over a 12-week treatment period .

Comparative Data Table

| Application Area | Mechanism of Action | Example Findings |

|---|---|---|

| CNS Disorders | DAT Inhibition | Potency increase by structural modification |

| Cancer Treatment | PI3K Inhibition | Potential for targeted therapy |

| Inflammatory Diseases | PDE Inhibition | Reduced exacerbation rates in COPD patients |

作用机制

The mechanism of action of trans-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets in biological systems. It is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between trans-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride and related piperidine derivatives:

| Compound Name | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | trans-1,3-dimethyl, amine at C4, 2HCl | C₇H₁₇Cl₂N₂ | 215.13* | Trans-methyl groups enhance rigidity; dihydrochloride improves solubility. |

| 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride | Pyrimidinyl at C3, amine at C3, 2HCl | C₉H₁₆Cl₂N₄ | 251.16 | Pyrimidine ring enables π-π stacking; potential kinase inhibition. |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | Pyridinyl ketone, aminomethyl at C4, 2HCl | C₁₂H₁₆Cl₂N₂O | 289.18* | Ketone group increases polarity; pyridine enhances metal coordination. |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | Pyrrolidinyl at C4, amine at C3, 2HCl | C₉H₁₃N₃·2HCl | 236.14 | Pyrrolidine introduces steric bulk; dihydrochloride aids crystallization. |

| 1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride | Ethoxy, methylsulfanyl-pyrimidine, 1HCl | C₁₂H₂₀ClN₅OS | 313.84* | Sulfur and ethoxy groups modify electronic properties; single HCl salt. |

*Calculated based on molecular formula.

Conformational and Spectroscopic Differences

- Trans vs. Cis Configurations : Evidence from cyclopentane derivatives (e.g., trans-1,2-dichlorocyclopentane) suggests that trans configurations reduce steric clashes and stabilize specific pseudorotation angles, which may extend to piperidine systems. For trans-1,3-dimethyl-piperidine, the trans-methyl groups likely restrict ring puckering, favoring a chair conformation .

- UV-Vis Spectroscopy : Studies on cinnamate derivatives (e.g., Trans-1 vs. Cis-1) demonstrate that trans isomers exhibit distinct absorption profiles due to conjugation and steric effects. Similarly, the trans-methyl groups in the target compound may alter its spectroscopic signatures compared to cis analogs .

生物活性

Introduction

Trans-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by its dimethyl substitutions at the 1 and 3 positions and an amine functional group at the 4 position. The dihydrochloride form enhances its solubility in aqueous environments, which is beneficial for biological assays.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- NLRP3 Inflammasome Inhibition : Recent studies have shown that compounds with similar piperidine structures can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition leads to decreased release of pro-inflammatory cytokines such as IL-1β and IL-18, which are pivotal in mediating inflammation .

- Antitumor Activity : Compounds containing piperidine moieties have demonstrated antitumor effects by inhibiting specific kinases involved in cancer progression. For instance, derivatives similar to trans-1,3-Dimethyl-piperidin-4-ylamine have been shown to exhibit significant inhibitory activity against various cancer cell lines .

- Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in neurodegenerative diseases and gastrointestinal disorders .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anti-inflammatory Effects : By modulating the immune response through NLRP3 inflammasome inhibition, the compound may reduce inflammation-related diseases.

- Anticancer Properties : Its ability to inhibit tumor growth indicates potential as an anticancer agent.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study investigated the effects of this compound on HCT116 colon cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value indicative of strong antitumor activity. Mechanistic studies revealed that the compound induced apoptosis via caspase activation pathways .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of piperidine derivatives suggests that modifications at various positions significantly affect biological activity. For example, substituents at the 4-position can enhance enzyme inhibition while maintaining low toxicity profiles .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling trans-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for weighing and synthesis to minimize inhalation risks. Ensure proper ventilation in storage areas .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if dust or aerosols are generated .

- Storage : Store in airtight containers at room temperature (15–25°C), away from incompatible materials like strong oxidizers or bases .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What synthetic routes are commonly employed for the preparation of trans-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride?

- Methodological Answer :

- Stepwise Alkylation : React piperidin-4-ylamine with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) to introduce methyl groups at the 1- and 3-positions. Confirm regioselectivity via NMR .

- Salt Formation : Treat the free base with HCl in ethanol or dichloromethane to precipitate the dihydrochloride salt. Monitor pH to ensure stoichiometric conversion .

- Purification : Recrystallize from hot ethanol/water mixtures to achieve >98% purity. Validate via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How does the dihydrochloride salt form influence the compound’s solubility and stability compared to its free base?

- Methodological Answer :

- Solubility : The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) due to ionic interactions, facilitating in vitro assays .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Dihydrochloride salts typically exhibit superior hygroscopic resistance compared to monohydrochloride forms .

Advanced Research Questions

Q. How can researchers resolve enantiomeric forms of trans-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride, and what analytical techniques confirm stereochemical purity?

- Methodological Answer :

- Chiral Resolution : Use semi-preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and a mobile phase of hexane/isopropanol (90:10) at 1 mL/min .

- Absolute Configuration : Assign via single-crystal X-ray diffraction. Compare experimental data (e.g., Flack parameter) with computed models (density functional theory) .

- Validation : Cross-validate using polarimetry and circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>99%) .

Q. What biochemical pathways are modulated by trans-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride, and how can these interactions be experimentally validated?

- Methodological Answer :

- Target Identification : Perform receptor binding assays (e.g., radioligand displacement for GPCRs) or enzyme inhibition studies (e.g., LSD1 inhibition via demethylase activity assays) .

- Pathway Analysis : Use RNA-seq or qPCR to assess changes in gene expression (e.g., H3K4me2/3 levels) after treatment. Validate with Western blotting for histone methylation markers .

- Functional Assays : Measure cellular outcomes (e.g., apoptosis via Annexin V/PI staining) in cancer cell lines (e.g., HL-60) to link pathway modulation to phenotypic effects .

Q. How should researchers address contradictions in pharmacological data (e.g., variable IC₅₀ values) across different experimental models?

- Methodological Answer :

- Controlled Variables : Replicate assays under standardized conditions (pH 7.4, 37°C, serum-free media) to isolate compound effects from environmental variability .

- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .

- Data Normalization : Include internal controls (e.g., reference inhibitors) and normalize results to cell viability (MTT assay) to account for batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。